XLogP3-AA Lipophilicity Comparison
The target compound exhibits a computed XLogP3-AA value of 1.9, which is 0.4 log units higher than its closest structural analog N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide (XLogP = 1.5) and 1.5 log units lower than the functionally characterized in-class compound S1QEL1.1 (XLogP = 3.4) [1][2][3]. This intermediate lipophilicity profile positions the target compound as a potentially more balanced candidate for cellular permeability without the excessive logP-driven liabilities (e.g., poor solubility, high metabolic clearance) associated with S1QEL1.1.
Benzyl analog XLogP = 1.5
S1QEL1.1 XLogP = 3.4
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Comparator 1: N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide (CAS 900000-59-1), XLogP3-AA = 1.5. Comparator 2: S1QEL1.1 (CAS 897613-29-5), XLogP3-AA = 3.4 |
| Quantified Difference | ΔXLogP = +0.4 (vs. benzyl analog); ΔXLogP = −1.5 (vs. S1QEL1.1) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
A 0.4 log unit increase in XLogP relative to the benzyl analog translates to approximately a 2.5-fold increase in predicted octanol/water partitioning, sufficient to alter cell-based assay outcomes; the −1.5 log unit difference vs. S1QEL1.1 may offer a substantially different solubility–permeability balance for early-stage screening.
- [1] PubChem Compound Summary for CID 7584767, Computed Properties section. XLogP3-AA = 1.9. View Source
- [2] PubChem Compound Summary for CID 7584754, Computed Properties section. XLogP3-AA = 1.5. View Source
- [3] PubChem Compound Summary for CID 18563026 (S1QEL1.1), Computed Properties section. XLogP3-AA = 3.4. View Source
